Octacosanenitrile

Description

Contextual Significance of Aliphatic Nitriles in Contemporary Chemical Science

Aliphatic nitriles, organic compounds containing a cyano (-C≡N) functional group attached to a saturated carbon chain, are of considerable importance in modern chemical science. Their unique electronic structure and reactivity make them valuable building blocks in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, rendering them crucial intermediates in the synthesis of complex molecules.

In the realm of pharmaceutical chemistry, the nitrile moiety is present in numerous approved drugs, where it can enhance binding affinity to biological targets and improve the pharmacokinetic profile of the parent drug. nih.govnih.gov The metabolic stability of the nitrile group is another advantageous feature in drug design.

Beyond pharmaceuticals, aliphatic nitriles find applications in materials science. For instance, they are used in the production of nitrile rubber, a synthetic polymer valued for its resistance to oils and fuels. The properties of long-chain aliphatic nitriles are also of interest in the study of self-assembling monolayers and other advanced materials. Furthermore, nitriles are investigated in the context of prebiotic chemistry, with studies suggesting they could have been precursors to the formation of essential biomolecules on early Earth.

Overview of Octacosanenitrile within Specialized Chemical Research Domains

This compound (C₂₈H₅₅N) is a long-chain aliphatic nitrile that, while not extensively studied, holds potential significance in specific research areas. Its long hydrocarbon tail imparts a waxy, nonpolar character, making it a subject of interest in lipid chemistry and surface science.

One area where this compound has been noted is in the field of environmental and geochemical analysis as a potential biomarker. Biomarkers are complex organic molecules that can be traced back to a particular type of organism or environmental condition. The presence of very long-chain aliphatic compounds, such as this compound, in environmental samples can provide insights into the sources of organic matter.

Due to its structure, this compound is also a candidate for studies involving the formation of Langmuir films and Langmuir-Blodgett films. These are monomolecular layers of organic material that can be formed at an interface, such as air-water, and are important in the development of sensors, electronic devices, and biological membrane models. However, detailed research findings specifically on this compound in these domains are limited in publicly available scientific literature.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 127833-44-7 |

| Molecular Formula | C₂₈H₅₅N |

| Molecular Weight | 405.74 g/mol |

| Physical State | Solid (predicted) |

| Boiling Point | 453.9 °C at 760 mmHg |

| Density | 0.838 g/cm³ |

| Flash Point | 166.3 °C |

| Refractive Index | 1.456 |

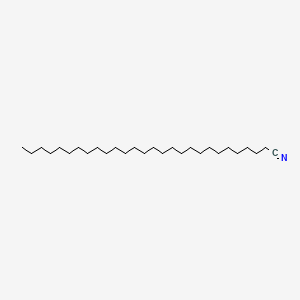

Structure

2D Structure

Properties

CAS No. |

127833-44-7 |

|---|---|

Molecular Formula |

C28H55N |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

octacosanenitrile |

InChI |

InChI=1S/C28H55N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h2-27H2,1H3 |

InChI Key |

VPYLCZCBHYWZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Octacosanenitrile

Established Synthetic Routes to Long-Chain Nitriles

Traditional synthesis of long-chain nitriles like octacosanenitrile relies on robust, high-temperature chemical conversions of fatty acid feedstocks.

The most prevalent method for synthesizing long-chain nitriles is the direct reaction of a fatty acid with ammonia (B1221849). In the case of this compound, the precursor is octacosanoic acid (also known as montanic acid). This process, often termed the "nitrile process," is typically conducted in the liquid phase at temperatures between 280–360 °C. nih.govresearchgate.net The reaction proceeds through the formation of an intermediate fatty amide (octacosanamide), which is subsequently dehydrated to the corresponding nitrile.

Fatty acid derivatives, such as esters (e.g., methyl octacosanoate), can also serve as starting materials. csic.es The reaction of esters with ammonia, known as ammonolysis, also yields the fatty amide, which is then dehydrated in situ to the nitrile. researchgate.net This route is particularly relevant as transesterification of triglycerides is a common industrial practice. csic.es

While hydrolysis is the reverse reaction of the final dehydration step in nitrile synthesis, it plays a crucial role in preparing the necessary precursors. mdpi.commdpi.com The primary bio-based feedstocks for long-chain fatty acids are triglycerides found in natural fats and oils. nih.govcsic.es The conventional industrial route begins with the hydrolysis of these triglycerides to liberate the free fatty acids, including octacosanoic acid if present in the source. nih.govresearchgate.net

This initial hydrolytic step is essential for isolating the fatty acid before it is subjected to the nitrile formation process. Conversely, the hydrolysis of this compound itself is a known transformation that yields octacosanoic acid, confirming the chemical linkage between these compounds. archive.org Therefore, controlling the reaction conditions to favor dehydration over hydrolysis is critical for achieving high yields of the final nitrile product.

Catalysis is fundamental to achieving high efficiency and selectivity in the synthesis of long-chain nitriles. The reaction of fatty acids with ammonia is almost always performed in the presence of a catalyst. nih.gov Historically, metal oxides have been the catalysts of choice. researchgate.net Studies have shown that the acidity of the catalyst positively correlates with the yield of the fatty nitrile. acs.org

Both liquid-phase and gas-phase catalytic processes have been developed. Gas-phase reactions, conducted over a solid catalyst bed, offer advantages such as shorter reaction times (seconds to minutes) and reduced formation of byproducts like dimers or polymers. nih.gov

Below is a table summarizing various catalysts used in the synthesis of long-chain fatty nitriles, which are applicable to the production of this compound.

| Catalyst | Precursor | Phase | Temperature (°C) | Yield | Reference(s) |

| V₂O₅ (Vanadium pentoxide) | Triglyceride | Gas | 400 | ~84% | nih.govacs.org |

| Fe₂O₃ (Iron(III) oxide) | Triglyceride | Gas | 400 | High | nih.govacs.org |

| ZnO (Zinc oxide) | Fatty Acid | Liquid | 280–360 | High | nih.govresearchgate.net |

| Silica Gel | Fatty Acid | Gas | 425–450 | Up to 98% | nih.govacs.org |

| Al₂O₃ (Alumina) | Fatty Acid/Ester | Liquid/Gas | >300 | Moderate to Low | nih.govresearchgate.netacs.org |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using renewable resources, and improving energy efficiency. yale.edusigmaaldrich.comrroij.com These principles are increasingly being applied to the production of bulk chemicals like fatty nitriles.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. sescollege.ac.inacs.org

The synthesis of this compound from octacosanoic acid and ammonia is a condensation reaction that produces two molecules of water as a byproduct. Reaction: C₂₈H₅₆O₂ + NH₃ → C₂₈H₅₅N + 2H₂O

Molecular Weight of Reactants: (424.77 g/mol ) + (17.03 g/mol ) = 441.80 g/mol

Molecular Weight of Product: 405.76 g/mol

Atom Economy: (405.76 / 441.80) * 100% = 91.8%

This relatively high atom economy indicates that the primary synthetic route is efficient. Waste is further minimized by using catalytic processes, which reduce the need for stoichiometric reagents that would otherwise end up as waste. acs.orgessentialchemicalindustry.org Strategies like gas-phase synthesis also prevent the formation of polymeric byproducts, further reducing waste streams. nih.gov

A key aspect of greening the synthesis of this compound is the use of sustainable inputs.

Renewable Feedstocks: Octacosanoic acid can be derived from natural sources such as montan wax, and other long-chain fatty acids are readily available from vegetable oils and animal fats. nih.govarchive.orgnih.gov Utilizing these bio-based resources reduces the reliance on petrochemicals. researchgate.net

Sustainable Reaction Media: While industrial nitrile synthesis is often performed without a solvent, research into green solvents is ongoing for many chemical processes. Aqueous media, such as water extracts of agro-waste ash, have been explored for other nitrile transformations, demonstrating the potential to move away from volatile organic solvents. mdpi.comresearchgate.net

Greener Processes: The development of a one-step synthesis of fatty nitriles directly from triglycerides, bypassing the separate energy-intensive hydrolysis step, represents a significant advance in sustainability. nih.gov Furthermore, the use of solid, heterogeneous catalysts (as shown in the table above) is advantageous because they can be easily separated from the product stream and reused, minimizing catalyst waste and simplifying purification. acs.orgessentialchemicalindustry.org

Enzymatic Synthesis Considerations for Aliphatic Nitriles

The biocatalytic synthesis of nitriles using enzymes offers a sustainable and safe alternative to traditional chemical methods. mdpi.com Aldoxime dehydratases (Oxd), a class of heme-binding proteins, are central to this approach, catalyzing the dehydration of aldoximes to the corresponding nitriles with water as the sole byproduct. researchgate.net This method is cyanide-free and operates under mild reaction conditions. mdpi.com

Research has demonstrated that aldoxime dehydratases are highly versatile and can accommodate a broad spectrum of substrates, including the long-chain aliphatic aldoximes necessary for producing fatty nitriles. mdpi.com These enzymatic reactions can be conducted in various media, such as aqueous buffers, biphasic systems, and even under solvent-free conditions with neat substrates. mdpi.com

A significant advantage of this biocatalytic route is its tolerance to exceptionally high substrate concentrations. In a notable study, an aldoxime dehydratase from Bacillus sp. was used in a whole-cell system to convert n-octanaloxime to n-octanenitrile at a substrate loading of up to 1.4 kg per liter of reaction medium. acs.org This represents one of the highest substrate loadings ever reported in biocatalysis. acs.org The process starts with readily available fatty aldehydes, which are condensed with hydroxylamine (B1172632) to form the aldoxime substrate. acs.org

Chemoenzymatic cascades have also been developed to synthesize aliphatic nitriles directly from primary alcohols or aldehydes without the need to isolate intermediates. rsc.orgresearchgate.net For instance, an alcohol can be oxidized to an aldehyde, which then forms an aldoxime in situ before being converted to a nitrile by the Oxd enzyme. rsc.org In some biphasic systems, the nitrile product itself can serve as the organic solvent, simplifying the process and product recovery. rsc.org

The table below summarizes the enzymatic conversion of various linear aliphatic aldoximes to their corresponding nitriles, showcasing the enzyme's applicability to substrates of increasing chain length.

| Aldoxime Substrate | Corresponding Nitrile Product |

| n-Hexanaloxime | n-Hexanenitrile |

| n-Octanaloxime | n-Octanenitrile |

| n-Decanaloxime | n-Decanenitrile |

| n-Dodecanaloxime | n-Dodecanenitrile |

| Data derived from studies on aldoxime dehydratase substrate screening. acs.org |

Advanced and Emerging Synthetic Strategies

To overcome the limitations of traditional batch processing, including safety concerns and scalability issues, advanced synthetic strategies are being employed. Continuous flow chemistry and vapor-phase catalysis represent two prominent emerging fields for the production of nitriles.

Continuous flow technology offers significant advantages for chemical synthesis, including superior heat and mass transfer, enhanced safety, improved reproducibility, and simplified scalability. rsc.org Several flow-based methods for nitrile synthesis have been developed that avoid the direct use of highly toxic metal cyanides. rsc.org

One approach involves the acid-nitrile exchange reaction, where a carboxylic acid is converted to a nitrile using acetonitrile (B52724) as both the reagent and solvent. acs.org This reaction proceeds under high-temperature (350 °C) and high-pressure (65 bar) conditions in a continuous flow reactor without the need for any catalyst. acs.org Under these supercritical conditions for acetonitrile, the transformation of benzoic acid to benzonitrile (B105546) was achieved in 25 minutes. acs.org This method has been tested on a variety of aromatic and aliphatic substrates. acs.org

Another innovative, cyanide-free flow process utilizes the van Leusen reaction to convert ketones into nitriles using p-tosylmethyl isocyanide (TosMIC) as the nitrile source. rsc.orgrsc.org This reaction is rapid, with residence times as short as 1.5 minutes, and has demonstrated scalability up to 8.8 grams per hour. rsc.org The process provides a straightforward and safe route to various nitrile-containing building blocks in high yields. rsc.orgrsc.org

The Schmidt reaction of aldehydes has also been adapted to a continuous-flow system, providing a safer way to handle otherwise hazardous azide (B81097) compounds. rhhz.net In this method, an aldehyde reacts with trimethylsilyl (B98337) azide (TMSN₃) in the presence of trifluoromethanesulfonic acid (TfOH) to yield the desired nitrile. rhhz.net The flow system mitigates the risks associated with the potential formation of explosive hydrazoic acid (HN₃), making the reaction easier to scale up. rhhz.net

| Reaction Type | Substrate Example | Reagents | Key Advantage |

| Acid-Nitrile Exchange | Benzoic Acid | Acetonitrile (supercritical) | Catalyst-free acs.org |

| van Leusen Reaction | Aryl Ketones | p-Tosylmethyl isocyanide (TosMIC) | Cyanide-free, rapid (1.5 min residence time) rsc.orgrsc.org |

| Schmidt Reaction | Benzaldehyde | Trimethylsilyl azide (TMSN₃), TfOH | Improved safety for azide use rhhz.net |

For the large-scale production of fatty nitriles from bio-based feedstocks, one-step vapor-phase thermocatalysis is an efficient and promising method. nih.gov This process directly converts triglycerides—the primary components of vegetable oils and animal fats—into fatty nitriles by reacting them with ammonia (NH₃) at high temperatures over a heterogeneous solid acid catalyst. nih.govosti.gov This single-step approach is simpler and potentially more energy-efficient than the conventional industrial process, which requires a separate, energy-intensive hydrolysis step to first produce fatty acids from triglycerides. osti.gov

The vapor-phase reaction is typically carried out in a tubular reactor at around 400 °C. osti.gov Triglycerides are atomized and injected into the reactor to ensure rapid volatilization and reaction with gaseous ammonia. osti.gov The short reaction time in the gas phase, often just a few seconds, helps prevent the formation of undesired byproducts from dimerization or polymerization, which can be an issue with unsaturated feedstocks. nih.gov

The choice of catalyst is critical to achieving high yields. Studies have shown that catalysts with higher acidity lead to better fatty nitrile yields. osti.gov Several metal oxides have been tested, with vanadium pentoxide (V₂O₅) demonstrating near-theoretical fatty nitrile yields of 84% by weight relative to the feed mass. nih.govosti.gov Other effective catalysts include iron(III) oxide (Fe₂O₃) and zinc oxide (ZnO). osti.gov

The table below compares the performance of various solid acid catalysts in the one-step vapor-phase synthesis of fatty nitriles from triglycerides.

| Catalyst | Catalyst Acidity | Fatty Nitrile Yield (wt %) |

| V₂O₅ | High | 84% osti.gov |

| Fe₂O₃ | High | High osti.gov |

| ZnO | High | High osti.gov |

| ZrO₂ | Low | Lower osti.gov |

| Al₂O₃ | Low | Lower osti.gov |

| Data from a study on one-step vapor-phase reaction of triglycerides with NH₃. osti.gov |

Chemical Reactivity and Transformations of Octacosanenitrile

Nucleophilic Addition Reactions at the Nitrile Carbon

The nitrile group (C≡N) is characterized by a strong polarization, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.orgucalgary.ca Strong, anionic nucleophiles can add directly to the nitrile carbon, leading to the formation of an intermediate imine salt. ucalgary.ca Weaker, neutral nucleophiles typically require activation of the nitrile group by an acid catalyst. The acid protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating the nucleophilic attack. ucalgary.ca

This fundamental reactivity underpins many of the transformations discussed below, where reagents providing hydride ions, carbanions, or other nucleophilic species initiate the reaction cascade at the nitrile carbon.

Reductive Transformations of the Nitrile Group

The nitrile group can be fully or partially reduced to yield primary amines or, via a multi-step process, alcohols.

The reduction of nitriles is a primary industrial method for the synthesis of amines. researchgate.netbme.hu Octacosanenitrile can be converted to its corresponding primary amine, octacosylamine, through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a common industrial method for the reduction of long-chain fatty nitriles. candcs.de This process typically involves hydrogen gas in the presence of metal catalysts such as nickel, palladium, or cobalt. researchgate.netcandcs.degla.ac.uk The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the conversion of nitriles to primary amines. doubtnut.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic nitrile carbon, followed by a second hydride addition. Subsequent workup with water yields the primary amine. libretexts.org

Table 1: Reagents for the Conversion of Nitriles to Primary Amines

| Method | Reagent(s) | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd, Co) | Primary Amine | Widely used for long-chain nitriles. researchgate.netcandcs.de |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Powerful reducing agent, effective for nitrile reduction. doubtnut.comlibretexts.org |

| Chemical Reduction | Sodium in Alcohol | Primary Amine | An alternative chemical reduction method. doubtnut.com |

A more complex transformation involves the reductive hydrolysis of nitriles to produce primary alcohols. Recent research has demonstrated that nickel-catalyzed processes can achieve this conversion efficiently for a range of nitriles, including aliphatic ones. researchgate.net This transformation likely proceeds through a domino reaction sequence. The first step is the hydrogenation of the nitrile to a primary imine. This intermediate is then hydrolyzed by water present in the reaction mixture to form an aldehyde. Finally, the aldehyde is rapidly hydrogenated by the catalyst to the corresponding primary alcohol, 1-octacosanol. researchgate.net The use of a commercially available triphos-ligated nickel complex has been shown to be crucial for this highly selective transformation. researchgate.net

Hydrolytic Transformations of the Nitrile Group

Hydrolysis offers a direct pathway from nitriles to amides and carboxylic acids, representing a change in the oxidation state of the nitrile carbon.

The hydrolysis of this compound can yield either octacosanamide (B3047508) or octacosanoic acid, depending on the reaction conditions. libretexts.orgstackexchange.com The reaction proceeds in stages, with the amide being an intermediate on the pathway to the carboxylic acid. libretexts.orgphysicsandmathstutor.com

The reaction is typically slow with water alone and is therefore accelerated by heating with either an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). stackexchange.com

Acid-catalyzed hydrolysis: In the presence of acid, the nitrile is protonated, activating it for nucleophilic attack by water. The intermediate hydroxy imine tautomerizes to the amide. libretexts.org With continued heating in the acidic solution, the amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. stackexchange.comlibretexts.org

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. libretexts.org Protonation and tautomerization yield the amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. stackexchange.comlibretexts.org

It has been documented that octacosanoic acid can be synthesized via the hydrolysis of this compound. archive.org By carefully controlling the reaction conditions, such as pH, it is possible to stop the reaction at the amide stage. stackexchange.com

Table 2: Products of Nitrile Hydrolysis

| Condition | Intermediate Product | Final Product (after workup) | Reference(s) |

|---|---|---|---|

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid | libretexts.orgstackexchange.com |

| Basic (e.g., OH⁻, heat) | Amide | Carboxylate Salt / Carboxylic Acid | libretexts.orgstackexchange.com |

Reactions Involving Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that react with nitriles to form new carbon-carbon bonds. ucalgary.calibretexts.org The reaction of this compound with an organometallic reagent results in the formation of a ketone after an aqueous workup. organicchemistrytutor.comleah4sci.com

The mechanism involves the nucleophilic addition of the carbanion-like alkyl or aryl group from the organometallic reagent to the electrophilic carbon of the nitrile. ucalgary.ca This forms an intermediate imine anion, which is stable in the reaction mixture. organicchemistrytutor.commasterorganicchemistry.com Because this intermediate is negatively charged, it does not typically undergo a second addition with another equivalent of the organometallic reagent. organicchemistrytutor.comyoutube.com During the subsequent aqueous acid workup, the imine anion is protonated to form an imine, which is then readily hydrolyzed to the final ketone product. ucalgary.camasterorganicchemistry.comyoutube.com This reaction is a valuable synthetic tool for producing ketones with a specific structure determined by the nitrile and the organometallic reagent used. organicchemistrytutor.com

Derivatives and Directed Structural Modifications of Octacosanenitrile

Preparation of Octacosanenitrile-Derived Amides and Carboxylic Acids

The transformation of the nitrile functional group into amides and carboxylic acids represents a fundamental and widely utilized set of reactions in organic synthesis. These conversions provide access to key long-chain fatty acids and their corresponding amides, which have applications in various fields, including materials science and biochemistry.

The hydrolysis of nitriles can proceed in two stages: first to an amide, and then to the carboxylic acid. nih.gov The conditions of the reaction can be controlled to favor one product over the other.

Carboxylic Acid Synthesis:

The complete hydrolysis of this compound yields octacosanoic acid. This transformation can be achieved under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of octacosanoic acid and the corresponding ammonium (B1175870) salt. nih.govnih.gov The reaction proceeds by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, followed by the attack of water. For very long-chain nitriles like this compound, which have low solubility in aqueous media, the reaction may require prolonged heating or the use of co-solvents to facilitate the reaction. researchgate.net A historical account mentions the preparation of octacosanoic acid through the hydrolysis of this compound. archive.org

Alkaline-Catalyzed Hydrolysis: Alternatively, heating this compound with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), also leads to the formation of the carboxylate salt, in this case, sodium octacosanoate. nih.govnih.gov In this process, ammonia (B1221849) is liberated. To obtain the free octacosanoic acid, the resulting solution must be acidified with a strong acid. nih.govnih.gov

The general scheme for the hydrolysis of this compound to octacosanoic acid is presented below:

Table 1: General Reactions for the Hydrolysis of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid Hydrolysis | C₂₇H₅₅CN + 2H₂O + H⁺ | C₂₇H₅₅COOH + NH₄⁺ |

Amide Synthesis:

The partial hydrolysis of nitriles to form primary amides is also a valuable synthetic transformation. This can be achieved by carefully controlling the reaction conditions to stop the reaction at the amide stage before further hydrolysis to the carboxylic acid occurs. proquest.com For instance, using milder conditions, such as a shorter reaction time or lower temperature, can favor the formation of octacosylamide from this compound. proquest.com

Additionally, the conversion of nitriles to amides can be facilitated by specific catalysts. For example, certain enzyme systems, like nitrile hydratases, are known to catalyze the hydration of nitriles to amides with high selectivity under mild conditions. thieme-connect.de While specific enzymatic studies on this compound may be limited, this biocatalytic approach is a general strategy for this conversion. Another method involves the use of reagents that promote the controlled addition of water to the nitrile group.

This compound as a Key Synthetic Intermediate in Complex Organic Synthesis

The nitrile functional group is a valuable tool in organic synthesis due to its versatile reactivity. thieme-connect.de It can be transformed into a variety of other functional groups, including amines, aldehydes, and ketones, making nitriles important intermediates in the construction of complex molecular architectures. thieme-connect.de While specific examples detailing the use of this compound in total synthesis are not prevalent in the literature, the strategic use of other long-chain and functionalized nitriles highlights the potential of this compound in similar synthetic endeavors.

Long-chain nitriles are precursors in the synthesis of natural products and other biologically active molecules. For instance, long-chain aliphatic nitriles have been identified as a class of natural products themselves, produced by certain bacteria, and their biosynthesis involves the conversion of fatty acids to amides, followed by dehydration. nih.gov This natural occurrence underscores the biological relevance of such structures.

In the realm of total synthesis, nitrile-stabilized anions are powerful nucleophiles for carbon-carbon bond formation. nih.gov This strategy allows for the elongation of carbon chains and the introduction of the nitrogen atom, which can be further manipulated. For example, α-aminonitriles have been employed as key synthons in the synthesis of complex alkaloids like lepadiformine. nih.gov By analogy, this compound, after appropriate functionalization at the α-position, could serve as a long-chain building block in the synthesis of complex lipids or other natural products containing long alkyl chains.

Furthermore, the nitrile group can participate in cyclization reactions. The reductive decyanation of nitriles can generate organometallic intermediates that can then participate in intramolecular reactions to form cyclic structures. nih.gov This showcases the potential of a long-chain nitrile like this compound to be a key component in the synthesis of macrocyclic compounds or molecules with intricate ring systems appended to a long aliphatic tail.

The synthesis of antibiotics such as aerocyanidin (B53187) and amycomicin, which contain a rare epoxy isonitrile moiety on a long-chain acid backbone, involves isonitrile intermediates that undergo chain extension. nih.gov This illustrates how a nitrogen-containing functional group on a long chain is central to the biosynthesis of complex natural products.

Exploration of Homologous and Analogous Long-Chain Nitrile Structures

The study of homologous and analogous structures of this compound provides valuable insights into the structure-property relationships of long-chain aliphatic nitriles. A homologous series is a group of compounds with the same functional group and similar chemical properties, in which the successive members differ by a CH₂ group. google.com

Homologous Series:

This compound (C₂₈H₅₅N) is a member of the homologous series of saturated fatty nitriles with the general formula CₙH₂ₙ₊₁CN. The physical and chemical properties of the members of this series show predictable trends as the carbon chain length increases.

Table 2: Homologous Series of Long-Chain Saturated Nitriles

| Compound Name | Molecular Formula | Number of Carbon Atoms |

|---|---|---|

| Hexacosanenitrile | C₂₆H₅₁N | 26 |

| Heptacosanenitrile | C₂₇H₅₃N | 27 |

| This compound | C₂₈H₅₅N | 28 |

| Nonacosanenitrile | C₂₉H₅₇N | 29 |

As the carbon chain length increases in this series, the melting and boiling points generally increase due to stronger van der Waals forces between the long alkyl chains. The solubility in nonpolar solvents also increases, while the solubility in polar solvents like water decreases significantly. Research on shorter-chain fatty nitriles has shown that there can be an alternation of some physical properties between odd- and even-numbered members of the series. ebi.ac.uk

Analogous Structures:

Analogous structures to this compound include nitriles with the same number of carbon atoms but with different structural features, such as unsaturation or branching in the alkyl chain.

Unsaturated Long-Chain Nitriles: These are analogs that contain one or more double or triple bonds in the alkyl chain. The presence of unsaturation introduces geometric isomerism (cis/trans) and can significantly alter the physical properties, such as melting point and molecular packing. For example, (Z)-11-octadecenenitrile is an unsaturated long-chain nitrile found in nature. nih.gov An unsaturated analog of this compound would be octacosenenitrile, with the position and geometry of the double bond influencing its chemical reactivity and physical state.

Branched-Chain Long-Chain Nitriles: The introduction of alkyl branches on the carbon chain also creates analogous structures. Branching disrupts the regular packing of the long alkyl chains, which generally leads to lower melting points compared to their straight-chain counterparts. An example from nature is (Z)-13-methyltetradec-3-enenitrile. nih.gov A branched analog of this compound, for instance, could have a methyl group at one of the carbon atoms along the chain.

The study of these homologous and analogous structures is crucial for understanding how modifications in the long alkyl chain of nitriles can be used to tune their physical and chemical properties for specific applications, ranging from synthetic intermediates to components in functional materials.

Advanced Spectroscopic Characterization of Octacosanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. orgchemboulder.com It is based on the quantum mechanical magnetic properties of an atom's nucleus. drugbank.com For octacosanenitrile, a molecule with a long aliphatic chain, NMR is crucial for confirming its carbon framework and the position of the nitrile functional group.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

High-resolution ¹H and ¹³C NMR are fundamental techniques for the structural analysis of organic compounds. savemyexams.com

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons at different positions along the alkyl chain. The protons on the carbon adjacent to the electron-withdrawing nitrile group (α-protons) are the most deshielded and are expected to appear in the range of δ 2.0-2.5 ppm as a triplet. orgchemboulder.comlibretexts.org The protons on the β-carbon would appear further upfield, followed by a large, complex multiplet for the majority of the methylene (B1212753) (CH₂) groups in the long alkyl chain, typically between δ 1.2-1.6 ppm. orgchemboulder.com The terminal methyl (CH₃) group protons are the most shielded and would appear as a triplet at approximately δ 0.8-1.0 ppm. orgchemboulder.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (α-CH₂) | 2.0 - 2.5 | Triplet (t) |

| H-3 (β-CH₂) | 1.6 - 1.8 | Multiplet (m) |

| H-4 to H-27 (-(CH₂)₂₄-) | 1.2 - 1.6 | Multiplet (m) |

| H-28 (-CH₃) | 0.8 - 1.0 | Triplet (t) |

Table is generated based on typical chemical shift values for long-chain aliphatic nitriles. orgchemboulder.comlibretexts.org

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the nitrile carbon (C-1) is expected to have a characteristic chemical shift in the range of δ 119-122 ppm. nih.gov The carbon atoms of the long alkyl chain will show distinct signals, with the α-carbon (C-2) appearing around δ 17-25 ppm. The majority of the internal methylene carbons will resonate in a narrow range of approximately δ 29-30 ppm, while the terminal methyl carbon (C-28) will be the most upfield signal, typically around δ 14 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C≡N) | 119 - 122 |

| C-2 (α-CH₂) | 17 - 25 |

| C-3 to C-26 (-(CH₂)₂₄-) | ~29 - 30 |

| C-27 (-CH₂-) | ~22 - 23 |

| C-28 (-CH₃) | ~14 |

Table is generated based on typical chemical shift values for long-chain aliphatic nitriles. nih.govoregonstate.edu

Multidimensional NMR Techniques for Detailed Structural Elucidation

To unambiguously assign all proton and carbon signals, especially for complex molecules, multidimensional NMR techniques are employed. slideshare.net These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent methylene groups along the entire alkyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal at δ 2.0-2.5 ppm would correlate with the carbon signal at δ 17-25 ppm, confirming the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. sdsu.edu It is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems. In this compound, an HMBC experiment would show a correlation between the α-protons (H-2) and the nitrile carbon (C-1), definitively establishing the position of the nitrile group.

Specialized NMR Applications (e.g., Solid-State NMR for specific forms)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. sfu.ca For a long-chain molecule like this compound, which is solid at room temperature, ssNMR can provide valuable information about its crystalline and amorphous phases. uliege.beokstate.edu The conformation of the alkyl chain, whether it is in an all-trans conformation in a crystalline lattice or has more conformational freedom in an amorphous state, can be determined by analyzing the ¹³C chemical shifts and relaxation times. researchgate.net For instance, the chemical shifts of methylene carbons in a rigid, all-trans conformation are typically different from those in a more mobile, gauche-containing amorphous state. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. bioanalysis-zone.com It is a highly sensitive method used for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of a molecule. youtube.com For this compound (C₂₈H₅₅N), the exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

Calculation of the Exact Mass of this compound (C₂₈H₅₅N)

| Element | Number of Atoms | Exact Mass of Most Abundant Isotope | Total Mass |

| Carbon (¹²C) | 28 | 12.000000 | 336.000000 |

| Hydrogen (¹H) | 55 | 1.007825 | 55.430375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total Exact Mass | 405.433449 |

Table generated using isotopic masses. missouri.edusisweb.com

An experimentally determined high-resolution mass that matches this calculated value would confirm the elemental formula of this compound. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry, or MS/MS, is a technique where ions are fragmented and then the fragments are analyzed. wikipedia.org This provides detailed structural information. libretexts.org In a typical MS/MS experiment, the molecular ion of this compound ([M]⁺˙ or a protonated molecule [M+H]⁺) would be selected and then subjected to collision-induced dissociation (CID). libretexts.org

For long-chain aliphatic nitriles, fragmentation often occurs via cleavage of bonds adjacent to the functional group (α-cleavage) and through rearrangements. The molecular ion peak for long-chain nitriles can be weak or absent. libretexts.org A common feature is the presence of an M-1 peak, resulting from the loss of a hydrogen atom from the α-carbon. libretexts.org The fragmentation of the long alkyl chain typically produces a series of cluster ions separated by 14 Da (corresponding to CH₂ groups).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 404 | [C₂₈H₅₄N]⁺ | Loss of H˙ from the α-carbon (M-1) |

| [M-28], [M-42], etc. | [M-C₂H₄]⁺˙, [M-C₃H₆]⁺˙, etc. | Loss of small neutral alkene molecules |

| 41 | [C₂H₃N]⁺˙ | McLafferty rearrangement (if applicable) |

| Series of CₙH₂ₙ₊₁⁺ | Alkyl fragments | Cleavage along the hydrocarbon chain |

Table is generated based on general fragmentation patterns of long-chain aliphatic nitriles. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a unique "fingerprint" based on its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. researchgate.netupi.edu The method is based on the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds within the molecule. rsc.org For this compound (C₂₈H₅₅N), a long-chain aliphatic nitrile, the FTIR spectrum is dominated by vibrations of its long hydrocarbon chain and the characteristic nitrile (C≡N) functional group.

The most telling feature in the FTIR spectrum of an aliphatic nitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically of medium intensity and appears in a region of the spectrum that is relatively free from other interfering absorptions, making it highly diagnostic. wiley.comlibretexts.org For saturated aliphatic nitriles, this peak is expected between 2260 and 2240 cm⁻¹. libretexts.org

The long C₂₇H₅₅ alkyl chain gives rise to several characteristic absorptions:

C-H Stretching: Strong absorptions from the stretching of carbon-hydrogen bonds in the methyl (CH₃) and methylene (CH₂) groups appear in the 3000-2850 cm⁻¹ region. vscht.czlibretexts.org

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups are observed in the 1470-1350 cm⁻¹ range. vscht.czlibretexts.org A characteristic CH₂ rocking vibration around 720 cm⁻¹ is often observed in compounds with long straight alkyl chains (seven or more carbons). libretexts.orglibretexts.org

The expected FTIR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₂, -CH₃ | 2962 - 2853 | Strong |

| C≡N Stretch | Aliphatic Nitrile | 2260 - 2240 | Medium, Sharp |

| CH₂ Scissoring | Alkyl Chain | ~1465 | Medium |

| CH₃ Bending | Alkyl Chain | ~1375 | Medium |

| CH₂ Rocking | -(CH₂)n-, n > 4 | ~720 | Medium |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. horiba.com It relies on the inelastic scattering of monochromatic light (Raman scattering), which occurs when a molecule changes its polarizability during a vibration. youtube.com While FTIR is based on changes in dipole moment, Raman is sensitive to changes in the polarizability of a bond. wiley.com

For this compound, the key features in its Raman spectrum would be:

C≡N Stretch: The nitrile group's triple bond is highly polarizable, resulting in a strong and easily identifiable Raman signal, typically in the 2250-2200 cm⁻¹ range. nsf.govrsc.org This peak is often more intense in Raman than in FTIR for nitriles.

C-C and C-H Vibrations: The long alkyl backbone produces a series of bands corresponding to C-C stretching and C-H bending and stretching modes, similar to those seen in FTIR but with different relative intensities. rsc.orgnih.gov The symmetric C-H stretching vibrations around 2850 cm⁻¹ are typically very strong in the Raman spectrum of long-chain alkanes. rsc.org

Raman spectroscopy is particularly useful for studying samples in aqueous solutions, as water is a weak Raman scatterer, unlike its strong absorption in FTIR. horiba.com Furthermore, the high spatial resolution of micro-Raman spectroscopy allows for detailed analysis of the molecular composition and physical state (e.g., crystallinity, orientation) of a sample on a microscopic scale. horiba.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. adpcollege.ac.inelte.hu This technique is primarily used to detect and quantify compounds containing chromophores—functional groups that absorb light in the UV-Vis range. sathyabama.ac.in

Saturated aliphatic nitriles like this compound lack extensive conjugation or the typical chromophores that absorb in the standard UV-Vis range (200-800 nm). The electronic transitions available to this compound are:

n → σ* transition: Excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital.

σ → σ* transition: Excitation of an electron from a bonding sigma orbital (C-C, C-H, or C-N) to an anti-bonding sigma orbital. adpcollege.ac.in

Both of these transitions require high energy, meaning they occur at very short wavelengths, typically in the vacuum ultraviolet (VUV) region (< 200 nm). adpcollege.ac.inelte.hu Consequently, this compound is expected to be transparent in the near-UV and visible regions, showing no significant absorbance peaks above 200 nm. The absence of a chromophore makes UV-Vis spectroscopy unsuitable for the direct identification or routine quantification of this compound unless it is derivatized or part of a charge-transfer complex.

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. elte.hu When a beam of X-rays strikes a crystalline material, the rays are scattered in specific directions, creating a diffraction pattern of constructive interference spots. nih.gov The angles and intensities of these diffracted beams can be used to determine the crystal lattice parameters—the size and shape of the unit cell. mdpi.comrsc.org

An XRD analysis of a powdered sample of this compound would be expected to yield a diffraction pattern with a series of sharp peaks.

Low-Angle Reflections: A strong, sharp peak at a low diffraction angle (2θ) would correspond to the long spacing (d-spacing) between the layers of the crystal lattice. This spacing is related to the length of the molecule.

High-Angle Reflections: A series of peaks at higher angles would relate to the shorter distances corresponding to the packing of the alkyl chains within the layers. scielo.br

Polymorphism, the ability of a substance to exist in more than one crystal form, is common in long-chain compounds. Different crystalline forms (e.g., monoclinic, orthorhombic, triclinic) would produce distinct XRD patterns. rsc.org Therefore, XRD is crucial for identifying the specific crystalline phase, determining unit cell dimensions, and analyzing the packing arrangement of this compound molecules in the solid state.

Hyperspectral Imaging and Chemometric Data Analysis for Complex Systems

Hyperspectral imaging combines digital imaging with spectroscopy to obtain the spectrum for each pixel in an image of a sample. adpcollege.ac.in This technique, often paired with FTIR or Raman spectroscopy, generates a three-dimensional dataset (two spatial dimensions and one spectral dimension) known as a hypercube. This allows for the visualization of the spatial distribution of different chemical components within a heterogeneous sample. rsc.org

Due to the vast amount of data generated, chemometric methods are essential for analysis. adpcollege.ac.in Chemometrics uses multivariate statistical analysis to extract meaningful information from complex chemical data. rsc.orgrsc.org Techniques such as Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) can be used to resolve the spectra of individual components and map their concentrations without prior separation. rsc.org

While no specific studies on this compound using hyperspectral imaging are documented, the technique is highly applicable to systems where it might be found, such as:

Polymer Blends: Identifying the distribution and domain size of this compound if used as an additive or plasticizer in a polymer matrix.

Biological Samples: Visualizing the location of fatty nitriles or related lipids within cells or tissues. rsc.orgrsc.org

Industrial Formulations: Assessing the homogeneity and distribution of components in waxes, lubricants, or specialty chemical mixtures.

For instance, Raman hyperspectral imaging could map the distribution of this compound in a mixture by targeting its unique C≡N stretching frequency (~2250 cm⁻¹), a band that lies in a spectrally quiet region for many biological and polymeric materials. nih.govrsc.org Chemometric analysis would then allow for the quantitative mapping of its concentration and correlation with other components in the system. mdpi.com

Computational and Theoretical Studies of Octacosanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic environment of octacosanenitrile. simonsfoundation.orgwikipedia.orguol.deaps.org These computational approaches allow for the detailed analysis of its structure and reactivity. numberanalytics.com

DFT and ab initio calculations are employed to model the electronic structure of this compound, providing a quantum mechanical description of its molecular orbitals and bonding characteristics. wikipedia.orguol.deresearchgate.net For a molecule like this compound, these calculations reveal the influence of the long aliphatic chain on the electronic properties of the nitrile group.

DFT methods, such as those utilizing the B3LYP functional, are effective for calculating the geometry and electronic properties of nitrile-containing molecules. researchsquare.comchalmers.se These calculations show that the C≡N bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the nitrogen atom. The long alkyl chain, being electron-donating, can subtly influence the charge distribution and reactivity of the nitrile functional group. nih.gov

Table 1: Calculated Electronic Properties of Simple Nitriles using DFT (Note: This table presents representative data for shorter-chain nitriles to illustrate the trends applicable to this compound, as specific data for this compound is not readily available.)

| Property | Acetonitrile (B52724) (CH₃CN) | Propionitrile (C₂H₅CN) | Butyronitrile (C₃H₇CN) |

| Dipole Moment (Debye) | ~3.9 | ~4.1 | ~4.2 |

| C≡N Bond Length (Å) | ~1.16 | ~1.16 | ~1.16 |

| Partial Charge on N | Negative | Negative | Negative |

| Partial Charge on C (of CN) | Positive | Positive | Positive |

This interactive table demonstrates how electronic properties can be systematically studied across a homologous series of nitriles.

The aggregation of multiple cyano groups on a molecule can lead to strong interactions with nucleophiles due to the creation of a positive electrostatic potential. mdpi.com While this compound has only one cyano group, its electronic nature is crucial for its intermolecular interactions.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving nitriles. rsc.org By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms step-by-step. numberanalytics.commdpi.com For this compound, this includes studying reactions like hydrolysis, reduction, and cycloadditions involving the nitrile group.

DFT calculations have been successfully used to explore the mechanisms of reactions such as the Thorpe reaction (self-condensation of nitriles) and the hydration of nitriles catalyzed by metal complexes. mdpi.comresearchgate.net These studies identify key intermediates and determine the rate-limiting steps of the reaction pathways. For instance, in the hydration of nitriles, calculations can show how the catalyst activates the nitrile group for nucleophilic attack by water. researchgate.net The presence of different substituents on the nitrile can affect the energy barriers of these reactions. mdpi.com

Theoretical studies have also been performed on the reactions of nitriles with radicals, which is relevant to astrochemistry and prebiotic chemistry, providing insights into the formation of complex nitrogen-containing organic molecules. chalmers.seresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. galaxyproject.orgtu-darmstadt.dewustl.edu For a long-chain molecule like this compound, MD simulations provide crucial insights into its conformational flexibility and its interactions in different environments. acs.org

In liquids or solids, the behavior of this compound is governed by intermolecular forces. MD simulations are particularly well-suited to model these interactions. tu-darmstadt.detandfonline.com The simulations can reveal how molecules of this compound pack together in a condensed phase and the nature of the non-covalent interactions, such as van der Waals forces between the long alkyl chains and dipole-dipole interactions between the nitrile groups. quora.comrsc.org The nitrile group is known to be a sensitive probe of its local environment, and its vibrational frequency, which can be calculated from simulations, is affected by these intermolecular forces. researchgate.net

Table 2: Key Intermolecular Interactions Involving the Nitrile Group

| Interaction Type | Description | Relevance to this compound |

| Van der Waals Forces | Weak, temporary attractive or repulsive forces between molecules. quora.com | Dominant interaction between the long aliphatic chains. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. quora.com | Occur between the polar C≡N groups of adjacent molecules. |

| Hydrogen Bonding | The nitrile nitrogen can act as a hydrogen bond acceptor. quora.com | Important when this compound is in the presence of protic solvents like water or alcohols. |

| π-π Interactions | Can occur if aromatic systems are present. | Less relevant for pure this compound but can occur in mixtures. |

This interactive table summarizes the types of intermolecular forces that can be studied using molecular dynamics simulations.

Development and Application of Advanced Theoretical Models for Long-Chain Aliphatic Systems

The significant length of the aliphatic chain in this compound presents unique challenges for computational modeling. science.gov This has spurred the development of specialized theoretical models and computational strategies.

One approach is the use of coarse-grained models in MD simulations, where groups of atoms (e.g., several -CH₂- units) are treated as single particles. tu-darmstadt.de This reduces the computational cost, allowing for the simulation of larger systems over longer timescales, which is essential for studying processes like self-assembly and phase transitions in long-chain systems. acs.org

Another area of development is the creation of more accurate force fields for long-chain molecules. Force fields are the set of parameters used in MD simulations to describe the potential energy of the system. galaxyproject.org Refining these parameters through comparison with high-level quantum chemical calculations or experimental data leads to more realistic simulations. For example, united-atom schemes, where hydrogen atoms are not explicitly modeled but are incorporated into the heavy atoms they are attached to, have been shown to be effective for simulating long-chain alkanes like octacosane. researchgate.net

Furthermore, theoretical models that describe the collective behavior of spin chains have been developed, which can be analogous to the coupled nuclei in a long aliphatic chain, providing insights into advanced NMR spectroscopy techniques. aip.org The synthesis and properties of polymers with long-chain aliphatic units are also an active area of research where theoretical models play a crucial role in understanding structure-property relationships. acs.org

Predictive Modeling for Chemical Reactivity and Selectivity

Computational and theoretical chemistry have become indispensable tools for predicting the chemical behavior of molecules, offering insights into reactivity and selectivity that are often difficult to obtain through experimental means alone. acs.orgarxiv.org For a molecule such as this compound, with its long aliphatic chain and terminal nitrile functional group, predictive modeling can elucidate its potential chemical transformations, reaction kinetics, and the specific sites at which reactions are likely to occur.

The primary focus of these predictive models is the nitrile group (), which dictates the principal reactivity of the molecule. The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. fiveable.me Computational methods, particularly Density Functional Theory (DFT), are extensively used to quantify this reactivity and predict the outcomes of various reactions. nih.govmdpi.com

Detailed Research Findings

Research in the field has demonstrated a strong correlation between computationally predicted activation energies and experimentally observed reaction rates for nitriles. nih.gov DFT calculations can be employed to model the entire reaction pathway of a nitrile with a nucleophile, identifying the transition states and calculating their associated energy barriers (activation free energy, ΔG‡). acs.org A lower calculated activation energy corresponds to a faster reaction rate.

A notable application of this approach is the prediction of nitrile reactivity towards biological nucleophiles like cysteine. acs.orgnih.gov Such studies are crucial for understanding potential covalent interactions with proteins. The general mechanism involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the nitrile. nih.govnih.gov Computational models have successfully predicted the relative reactivities of various nitriles based on their electronic structure. For instance, nitriles activated by adjacent electron-withdrawing groups exhibit lower activation energies and higher reactivity. nih.govnih.gov While the long alkyl chain of this compound is not strongly electron-withdrawing, its steric bulk can influence the accessibility of the electrophilic carbon, a factor that can also be modeled.

The table below, adapted from studies on nitrile reactivity, illustrates how DFT calculations can predict activation energies for the reaction of various nitriles with a model nucleophile. A hypothetical value for a generic long-chain aliphatic nitrile is included to contextualize the reactivity of molecules like this compound.

| Compound | Substituent Type | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Reactivity |

| 2-Cyanopyrimidine | Electron-Withdrawing (Heteroaromatic) | ~16-17 | High |

| 2-Cyanopyridine | Electron-Withdrawing (Heteroaromatic) | ~17-18 | High |

| Benzonitrile (B105546) | Aromatic | ~19-20 | Moderate |

| Long-Chain Aliphatic Nitrile | Alkyl (e.g., this compound) | >20 (Hypothetical) | Low to Moderate |

| Acetonitrile | Small Alkyl | ~19-20 | Moderate |

| This table is illustrative, with values based on published DFT studies for similar compound classes reacting with cysteine. The value for a long-chain aliphatic nitrile is a hypothetical extrapolation to show its expected moderate-to-low reactivity in such a context. nih.gov |

Beyond predicting if a reaction will occur, computational models are powerful tools for predicting selectivity.

Chemoselectivity: In molecules with multiple functional groups, models can determine which group is more likely to react. For a substituted long-chain nitrile, DFT-derived reactivity indices (such as Fukui functions) can pinpoint the most electrophilic or nucleophilic atoms, thereby predicting the site of reaction. nih.gov

Regioselectivity: In reactions like cycloadditions, where a reactant can add across the nitrile in different orientations, DFT calculations can determine the energy of the different possible transition states. The pathway with the lowest energy barrier is the predicted major product. Studies on [3+2] cycloaddition reactions of nitrile oxides, for example, use DFT to successfully predict the observed regioselectivity. researchgate.net

Stereoselectivity: Models can also predict the three-dimensional outcome of reactions. For reactions at a chiral center or the formation of a new one, computational analysis of the diastereomeric transition states can predict which stereoisomer will be preferentially formed. nih.govacs.org This is particularly relevant in asymmetric synthesis.

Natural Occurrence and Biosynthetic Pathways of Long Chain Nitriles

Identification of Octacosanenitrile in Biological Sources

This compound (C₂₈H₅₅N), a long-chain aliphatic nitrile, has been identified in various biological and geological contexts, suggesting its production by living organisms. Its presence has been noted in microbial sources, the fossilized remains of ancient life, and is inferred in plant cuticular waxes due to the prevalence of its precursor molecules.

Microbial Sources: Analysis of volatile compounds from bacterial cultures has revealed the production of long-chain aliphatic nitriles as a new class of natural products. researchgate.net Both Gram-positive (e.g., Micromonospora echinospora) and Gram-negative (e.g., Pseudomonas veronii) bacteria are capable of synthesizing these compounds. researchgate.net While these studies did not specifically identify this compound, they demonstrate the microbial capacity to produce a variety of long-chain nitriles, suggesting that this compound could be a component of the complex volatile profiles of certain microorganisms.

Plant Cuticular Waxes: Plant cuticular waxes are complex mixtures of hydrophobic compounds, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, alcohols, aldehydes, and esters. researchgate.netnih.gov The aliphatic chains of these compounds commonly range up to C₃₄. researchgate.net Specifically, long-chain n-alkanoic acids like C₂₄, C₂₆, and C₂₈ are major components of these waxes. wikipedia.org Given that octacosanoic acid (C₂₈) is a known constituent of plant waxes, and pathways exist for the conversion of fatty acids to nitriles, the presence of this compound in plant cuticular waxes is plausible, although direct identification in published literature is scarce.

Fossil Evidence: Remarkably, long-chain alkylnitriles have been identified in the fossilized uropygial gland of a 48-million-year-old bird from the Eocene Messel Shale. royalsocietypublishing.org Pyrolysis-gas chromatography-mass spectrometry of the fossilized gland revealed a distinct pattern of aliphatic molecules, including a series of long-chain aldehydes, ketones, and alkylnitriles with chain lengths greater than C₂₀, which were absent in the surrounding sediment and fossilized feathers. royalsocietypublishing.org This discovery points to the exceptional preservation of these lipid-derived molecules and provides direct evidence of their existence in ancient biological systems.

The following table summarizes the biological sources where this compound or related long-chain aliphatic nitriles have been identified or are proposed to exist.

| Biological Source | Evidence Type | Specific Compound(s) Identified | Citation(s) |

| Microbial | Direct (General Class) | Long-chain aliphatic nitriles (e.g., (Z)-11-octadecenenitrile) | researchgate.net |

| Plant Waxes | Indirect (Precursors) | C₂₈ fatty acids (precursors) | wikipedia.org |

| Fossil (Avian) | Direct (General Class) | Long-chain alkylnitriles (C₂₂-C₂₇ aldehydes also present) | royalsocietypublishing.org |

| Sediments | Direct | This compound | core.ac.uk |

Proposed and Elucidated Biosynthetic Mechanisms for Aliphatic Nitriles

The biosynthesis of long-chain aliphatic nitriles such as this compound is not fully elucidated in any single organism. However, a scientifically sound pathway can be proposed by combining the well-understood biosynthesis of very-long-chain fatty acids (VLCFAs) with known enzymatic reactions that convert fatty acids or their derivatives into nitriles.

The foundational step is the creation of the C₂₈ carbon chain through the fatty acid elongation (FAE) system, primarily located in the endoplasmic reticulum. This process begins with shorter C₁₆ and C₁₈ fatty acids synthesized in the plastids. nih.gov These are elongated by a complex of four core enzymes that sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. nih.gov

Once the C₂₈ fatty acid, octacosanoic acid, is synthesized, several potential pathways could lead to the formation of this compound:

From Fatty Acids via Amides: A common route for nitrile synthesis involves the dehydration of a primary amide. In this proposed pathway, octacosanoic acid would first be converted to octacosanamide (B3047508). This amide could then be dehydrated by a nitrile hydratase or a similar enzyme to yield this compound. Industrial processes for producing fatty nitriles often follow this route, reacting fatty acids with ammonia (B1221849) to form the amide, which is then dehydrated. nih.gov

From Aldoximes: An alternative biocatalytic route involves the dehydration of aldoximes. researchgate.net In this scenario, the C₂₈ aldehyde (octacosanal), a known component of plant waxes, would react with hydroxylamine (B1172632) or a biological equivalent to form octacosanal (B1229985) oxime. An aldoxime dehydratase enzyme could then convert this intermediate directly into this compound. researchgate.net

Direct Conversion from Fatty Acids: Research into the biocatalytic production of nitriles has explored one-pot synthesis methods from fatty acids. csic.es These methods often involve catalysts that can facilitate the transformation of the carboxylic acid group directly to a nitrile group in the presence of a nitrogen source like ammonia. nih.govcsic.es

The table below outlines the key stages and intermediates in the proposed biosynthetic pathways for this compound.

| Pathway Stage | Precursor | Intermediate(s) | Final Product | Key Enzyme/Process | Citation(s) |

| Chain Elongation | C₁₆/C₁₈ Fatty Acyl-CoA | C₂₀-C₂₆ Acyl-CoAs | C₂₈ Acyl-CoA (Octacosanoyl-CoA) | Fatty Acid Elongase (FAE) Complex | nih.gov |

| Pathway 1 | Octacosanoic Acid | Octacosanamide | This compound | Amidase, Nitrile Hydratase/Dehydratase | nih.gov |

| Pathway 2 | Octacosanal | Octacosanal Oxime | This compound | Aldoxime Dehydratase | researchgate.net |

Significance as a Biogeochemical Tracer or Biomarker Compound

The chemical stability of long-chain aliphatic nitriles, like this compound, makes them valuable as biogeochemical tracers and biomarkers. Their preservation over geological timescales allows them to serve as "chemical fossils," providing insights into past environments and ecosystems.

The discovery of long-chain alkylnitriles in the 48-million-year-old fossilized uropygial gland of an Eocene bird is a prime example of their utility as biomarkers. royalsocietypublishing.org The unique molecular signature of these nitriles and other associated lipids within the gland, which was distinct from the surrounding sedimentary organic matter, demonstrated that endogenous biological compounds could be preserved with high fidelity. royalsocietypublishing.org This resilience suggests that these molecules can act as tracers for specific biological tissues (in this case, lipid-rich glandular structures) in the fossil record.

The presence of this compound in sediments further points to its role as a biomarker. core.ac.uk Biomarkers are complex organic molecules found in sediments that can be traced back to a specific biological source. Their distribution and abundance can be used to reconstruct past environmental conditions, identify sources of organic matter, and understand biogeochemical cycles. mdpi.com Long-chain aliphatic compounds, in general, are well-established biomarkers for terrestrial plant input into marine and lacustrine sediments. Given that the precursors to this compound are found in plant waxes, its presence in sediments could potentially be used as a tracer for the input of organic matter from land plants.

Furthermore, nitriles are recognized for their role in prebiotic chemistry, representing a key group of molecules in models of the origin of life on the early Earth. nih.gov Their stability and reactivity make them plausible precursors for more complex biomolecules. The preservation of compounds like this compound in the geological record underscores the robustness of the nitrile functional group and its potential to persist and participate in long-term geochemical processes.

Analytical Methodologies for Octacosanenitrile

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing octacosanenitrile, allowing for its separation from complex mixtures prior to identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas chromatography is a powerful technique for separating compounds that can be vaporized without decomposition. lcservicesltd.co.uk Given its long 28-carbon chain, this compound is a semi-volatile compound, necessitating high temperatures for analysis.

Principles and Instrumentation: In GC, a sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column. libretexts.org The column contains the stationary phase, and separation occurs based on the differential partitioning of compounds between the two phases. libretexts.org For long-chain nitriles, columns with intermediate polarity or non-polar stationary phases are often employed. journals.co.za The elution order is generally dependent on the boiling point and the interaction of the analyte with the stationary phase. libretexts.org

Research Findings: The analysis of long-chain aliphatic nitriles by GC is well-established. For instance, studies on nitrile hydrolysis have utilized GC with temperature programs reaching up to 260-280°C to facilitate the elution of such compounds. journals.co.za One study on additives in nitrile rubber materials used a DB-5ms capillary column with a temperature gradient ramping up to 280°C, suitable for semi-volatile compounds. google.com The direct analysis of this compound in environmental samples by GC-MS has also been reported, confirming the viability of this approach. core.ac.uk

When coupled with a mass spectrometer (MS), GC becomes a highly specific and sensitive analytical tool. rsc.org The mass spectrometer ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. sigmaaldrich.complasmion.com The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of this compound and aid in its quantification, even in complex environmental matrices. core.ac.ukacs.org

Table 1: Example GC Parameters for Long-Chain Nitrile Analysis

| Parameter | Setting | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | journals.co.zagoogle.com |

| Column | Zebron ZB-624 or DB-5ms (intermediate to non-polar) | journals.co.zagoogle.com |

| Carrier Gas | Helium | journals.co.za |

| Injector Temp. | ~250-280°C | google.com |

| Oven Program | Initial hold, then ramp (e.g., 7°C/min) to a final temperature of 260-280°C | journals.co.zagoogle.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | journals.co.zagoogle.com |

For samples where high temperatures are undesirable or for analyzing this compound alongside non-volatile matrix components, High-Performance Liquid Chromatography (HPLC) is the preferred method. torontech.comnih.gov

Principles and Instrumentation: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com For a non-polar compound like this compound, reversed-phase HPLC is the most common mode. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govcsir.co.zanih.gov

A critical consideration for the HPLC analysis of this compound is detection. As it lacks a significant UV-absorbing chromophore, standard UV-Vis detectors may offer poor sensitivity. nih.gov More suitable detectors include the Evaporative Light Scattering Detector (ELSD), which is a quasi-universal detector for non-volatile analytes, or a mass spectrometer. csir.co.za LC-MS combines the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for analyzing this compound in complex samples without the need for derivatization. rsc.orgresearchgate.net

Research Findings: Methodologies for the HPLC analysis of aliphatic nitriles have been successfully developed. A study on the enzymatic hydrolysis of nitriles used a reversed-phase C8 column to separate various aliphatic and aromatic nitriles. nih.gov Another method employed a C18 column with a gradient elution of a phosphate (B84403) buffer and an acetonitrile/tetrahydrofuran mixture for analyzing long-chain aliphatic dinitriles. csir.co.za These approaches demonstrate the feasibility of separating this compound from related compounds.

Table 2: Example HPLC Parameters for Long-Chain Nitrile Analysis

| Parameter | Setting | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | nih.govcsir.co.za |

| Column | C8 (Octyl) or C18 | nih.govcsir.co.za |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Acetonitrile/THF/Buffer | nih.govcsir.co.za |

| Flow Rate | ~1.0 mL/min | nih.gov |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) | csir.co.zaresearchgate.net |

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an advanced mode that separates molecules based on their hydrodynamic volume, or size in solution. paint.orgpaint.org This technique is particularly valuable when this compound is present as a low-molecular-weight additive in a high-molecular-weight polymer matrix. atascientific.com.auwaters.com

Principles and Application: In SEC, the sample is passed through a column packed with porous particles. waters.com Large molecules, such as polymers, cannot enter the pores and thus elute quickly. paint.org Smaller molecules, like this compound, can penetrate the pores to varying degrees, resulting in a longer retention time. paint.orgpaint.org This allows for an effective separation of the small molecule additive from the bulk polymer. ntust.edu.tw The separation can serve as a sample clean-up step, with the collected fraction containing this compound being subsequently analyzed by a more specific method like GC-MS or LC-MS. ntust.edu.tw

Strategies for Quantification in Complex Chemical Matrices

Quantifying this compound accurately, especially at low concentrations in complex matrices like environmental samples or industrial formulations, presents significant challenges. researchgate.net Effective strategies rely on a combination of selective detection, robust sample preparation, and appropriate calibration methods.

A primary strategy is the use of highly selective detectors. Mass spectrometry (GC-MS and LC-MS) is exceptionally powerful due to its ability to isolate the specific mass-to-charge ratio of the target analyte, thereby minimizing interference from co-eluting matrix components. researchgate.net For GC, a nitrogen-specific detector (NSD) could also provide enhanced selectivity for a nitrile-containing compound.

Matrix effects, where other components in the sample suppress or enhance the instrument's response to the analyte, are a major hurdle. researchgate.net To overcome this, the use of an internal standard is crucial. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample; a deuterated version of this compound would be an excellent choice for MS-based methods.

Furthermore, robust calibration curves must be prepared. When significant matrix effects are expected, matrix-matched calibration is often employed. This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed to ensure that the calibration standards and the samples are affected in the same way.

Optimization of Sample Preparation and Derivatization for Enhanced Detection